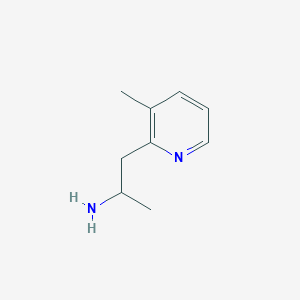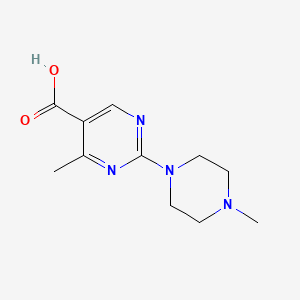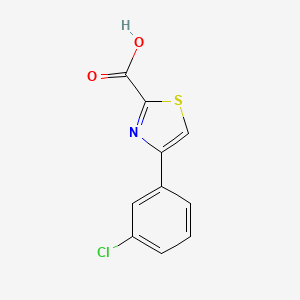
4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Übersicht
Beschreibung
4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid, also known as 3-Chloro-4-(thiazol-2-yl)benzoic acid, is an organic compound with a molecular formula of C8H5ClNOS. It is a white to off-white crystalline solid with a melting point of 163-164°C. This compound has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals. In
Wissenschaftliche Forschungsanwendungen
Organotin(IV) Derivatives Synthesis and Biological Significance
A series of di- and triorganotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid were synthesized and characterized by various instrumental techniques. These compounds demonstrated antibacterial and antifungal activities, highlighting their biological significance (Ali et al., 2002).
Antimicrobial Agents from Thiazole Derivatives
The Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its derivatives exhibited antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans. This research underscores the potential of thiazole derivatives as antimicrobial agents (Sah et al., 2014).
Antiviral Activity of Thiazole Sulfonamides
New 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and showed specific anti-tobacco mosaic virus activity. This suggests their potential application in developing antiviral compounds (Chen et al., 2010).
Corrosion Inhibition by Thiazole and Thiadiazole Derivatives
Thiazole and thiadiazole derivatives were evaluated for their corrosion inhibition performance on iron metal through density functional theory (DFT) calculations and molecular dynamics simulations. This research offers insights into the application of these compounds in protecting metals against corrosion (Kaya et al., 2016).
Fungicidal and Antivirus Activities of Thiazole Derivatives
Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized, exhibiting good fungicidal activity against several fungi and activity against Tobacco Mosaic Virus (TMV), indicating a new strategy for controlling fungi and virus (Fengyun et al., 2015).
Structural and Electronic Properties of Thiazole Derivatives
The structural and electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole were studied using density functional theory (DFT), providing valuable information for the design of new chemical entities with specific applications (Kerru et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that similar compounds have been shown to disrupt membrane integrity, which affects mycelial growth .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and free radicals, which can increase dramatically under cellular damage .
Pharmacokinetics
Similar compounds have been shown to have a high degree of liver targeting, which is achieved through hepatic first-pass extraction and metabolism .
Result of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other substances, temperature, ph, and the specific characteristics of the biological system in which they are introduced .
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFVWFNTHIHOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589604 | |
| Record name | 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-29-9 | |
| Record name | 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627145.png)
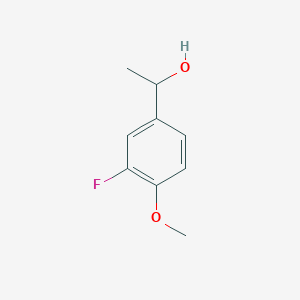
![1-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B1627151.png)
![(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1627152.png)

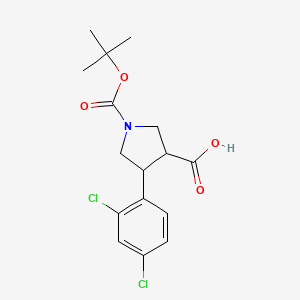
![tert-Butyl [2-amino-2-(2,4-dichlorophenyl)ethyl]carbamate](/img/structure/B1627157.png)
![tert-Butyl [2-amino-2-(2-iodophenyl)ethyl]carbamate](/img/structure/B1627158.png)
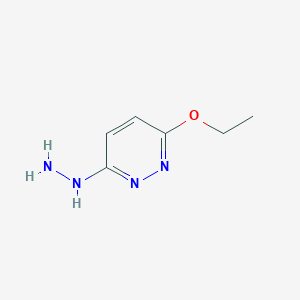
![1-[(5-Methyl-2-furyl)methyl]piperazine](/img/structure/B1627162.png)
